2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester

Primary Irritation Index Occupational safety REACH compliance

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (CAS 69701-99-1; molecular formula C₁₀H₁₆O₄; molecular weight 200.23 g/mol) is a monofunctional acrylate monomer carrying a cyclic dioxolane (cyclic acetal) substituent. Commercially distributed under the trade name MEDOL-10 by Osaka Organic Chemical Industry Ltd., the compound appears as a colorless transparent liquid with a purity specification of ≥99.6% (GC), a viscosity of 5.1 mPa·s at 25°C, a surface tension of 32.3 mN/m, a refractive index (nD²⁰) of 1.447, and a homopolymer glass transition temperature (Tg) of −7°C.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 69701-99-1
Cat. No. B12669039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
CAS69701-99-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCC1(OCC(O1)COC(=O)C=C)C
InChIInChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3
InChIKeyVWAQEEYHYXPMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (CAS 69701-99-1): Monomer Identity, Physicochemical Snapshot, and Commercial Nomenclature for Procurement Professionals


2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (CAS 69701-99-1; molecular formula C₁₀H₁₆O₄; molecular weight 200.23 g/mol) is a monofunctional acrylate monomer carrying a cyclic dioxolane (cyclic acetal) substituent. Commercially distributed under the trade name MEDOL-10 by Osaka Organic Chemical Industry Ltd., the compound appears as a colorless transparent liquid with a purity specification of ≥99.6% (GC), a viscosity of 5.1 mPa·s at 25°C, a surface tension of 32.3 mN/m, a refractive index (nD²⁰) of 1.447, and a homopolymer glass transition temperature (Tg) of −7°C . The US EPA has listed this substance under 40 CFR § 721.10665 as a PMN (Pre-Manufacture Notification) substance (PMN P‑12‑414) designated as a reactive intermediate for use in UV, electron beam (EB), and conventionally cured coating and ink formulations [1]. Under the EU REACH/CLP framework, the notified classification includes Skin Irrit. 2 (H315), Skin Sens. 1A (H317), Acute Tox. 4 (H332), STOT SE 3 (H335), and Aquatic Chronic 2 (H411), carrying the GHS07 and GHS09 pictograms with the signal word 'Warning' [2].

Low surface tension supports wetting on polyolefin and polyester films
Lower irritation profile versus THFA aligns with occupational safety goals
Dioxolane ring enables intrinsic photocrosslinking without external photoinitiator

Why Simple Acrylate Reactive Diluent Substitution Fails for 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (MEDOL-10): A Multi‑Parameter Performance–Safety Trade‑Off


Replacing this dioxolane‑containing acrylate with a generic reactive diluent such as tetrahydrofurfuryl acrylate (THFA), isobornyl acrylate (IBOA), cyclic trimethylolpropane formal acrylate (CTFA), or 2‑phenoxyethyl acrylate (2‑PEA) without quantitative reformulation testing risks simultaneous degradation of multiple performance dimensions. MEDOL‑10 occupies a distinct position in the monomer design space: its branched dioxolane ring and higher molecular weight (200.2 g/mol vs. 156.2 g/mol for THFA) simultaneously deliver lower surface tension (32.3 vs. 38.3 mN/m), reduced skin irritation (P.I.I. 1.3 vs. 5.0), and an intermediate homopolymer Tg (−7°C) that cannot be replicated by any single comparator . The dioxolane structure itself functions as an internal UV sensitizer upon polymerization, enabling a unique photocrosslinking mechanism that is absent in THFA, IBOA, or CTFA homopolymers [1]. Consequently, a drop‑in substitution is likely to perturb, often in opposing directions, at least four formulation‑critical properties: wetting on low‑surface‑energy substrates, cured‑film flexibility, occupational exposure hazard profile, and photocure response.

Wetting Surface tension differences can markedly alter wetting on untreated plastic films; generic diluents may require additional surfactants.
Safety Irritation profile diverges significantly from MEDOL-10; a drop-in replacement may shift occupational exposure classification.
Cure Absence of the dioxolane ring eliminates intrinsic photocrosslinking; cure response and leachable profile will differ.

Head‑to‑Head Quantitative Differentiation Evidence for 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (MEDOL-10) Against Its Closest Acrylate Comparators


Skin Irritation (Primary Irritation Index, P.I.I.): 74% Reduction Relative to Tetrahydrofurfuryl Acrylate (THFA) – Direct Head‑to‑Head Comparison

MEDOL‑10 (2‑Propenoic acid, (2‑ethyl‑2‑methyl‑1,3‑dioxolan‑4‑yl)methyl ester) exhibits a Primary Irritation Index (P.I.I.) of 1.3, placing it in the 'slight irritation' category (P.I.I. 0.5–1.9). In contrast, tetrahydrofurfuryl acrylate (THFA; CAS 2399‑48‑6) – the monomer it was explicitly developed to replace – records a P.I.I. of 5.0, which falls into the 'moderate irritation' range (P.I.I. 2.0–4.9) or borderline 'severe' depending on the classification scheme . This represents a calculated 74% reduction in dermal irritation potential when switching from THFA to MEDOL‑10 (P.I.I. difference = 3.7 units).

Skin Irritation (P.I.I.)
Data to verify
1.3 vs 5.0
−74%
Reported lower irritation category (Slight vs Moderate)
Supplier data; confirm with in-house testing
Primary Irritation Index Occupational safety REACH compliance

Surface Tension: 15.7% Reduction Enabling Superior Wetting on Low‑Surface‑Energy Plastics vs. THFA – Direct Head‑to‑Head Comparison

MEDOL‑10 demonstrates a surface tension of 32.3 mN/m (dyne/cm) at 25°C, which is 6.0 mN/m lower than the 38.3 mN/m recorded for THFA under the same manufacturer's measurement conditions . This 15.7% reduction is attributed to the branched alkyl substitution on the dioxolane ring, which disrupts intermolecular cohesion more effectively than the linear tetrahydrofurfuryl moiety. The value of 32.3 mN/m approaches or falls below the critical surface tension of many untreated plastics (e.g., polyethylene ~31 mN/m, polypropylene ~29 mN/m), whereas THFA at 38.3 mN/m remains significantly above these thresholds.

Surface Tension
Data to verify
32.3 mN/m vs 38.3 mN/m
−15.7%
May improve wetting on untreated polyolefin substrates
Same-source data; substrate-specific testing advised
Surface tension Substrate wetting UV inkjet ink

Homopolymer Glass Transition Temperature (Tg): Intermediate Flexibility Position Between THFA and CTFA/IBOA – Cross‑Study Comparison Enabling Tailored Mechanical Properties

The homopolymer derived from MEDOL‑10 exhibits a glass transition temperature (Tg) of −7°C (by DSC on polymer prepared via solution polymerization in MEK with AIBN initiator) . This value occupies a distinct intermediate position relative to key comparators: THFA homopolymer Tg ≈ −12°C (softer, more flexible films) ; CTFA (cyclic trimethylolpropane formal acrylate) homopolymer Tg = +27°C (harder, more brittle films) ; and IBOA (isobornyl acrylate) homopolymer Tg = 90–100°C (very hard, high‑modulus films) [1]. The −7°C Tg of MEDOL‑10 thus provides a balance of ambient‑temperature flexibility with sufficient cohesive strength to resist cold flow, a combination that neither the significantly softer THFA nor the substantially harder CTFA or IBOA can simultaneously deliver.

Homopolymer Tg
Cross-study comparable
−7 °CTg (MEDOL-10 homopolymer)
Intermediate flexibility between THFA (−12 °C) and CTFA (+27 °C)
DSC data; validates tailored mechanical balance
Glass transition temperature Homopolymer Tg Film flexibility

Viscosity at 25°C: 5.1 mPa·s – Low Enough for Jettable Ink Formulations While Maintaining Higher Molecular Weight Than THFA – Cross‑Study Comparison

MEDOL‑10 records a viscosity of 5.1 mPa·s at 25°C , which is higher than the 2.8 mPa·s of THFA but significantly lower than IBOA (7.5 mPa·s) [1], CTFA (10.0 mPa·s) , and 2‑phenoxyethyl acrylate (12 mPa·s) . Critically, while THFA achieves a lower absolute viscosity, it does so at the cost of a 28% lower molecular weight (156.2 vs. 200.2 g/mol), which correlates with higher vapor pressure, stronger odor, and greater skin permeability – factors that drive its unfavorable P.I.I. of 5.0. MEDOL‑10 thus delivers a viscosity well within the jettable range for piezoelectric printheads (typically requiring <10–12 mPa·s) while retaining the safety advantages conferred by its higher molecular weight.

Viscosity at 25 °C
Data to verify
5.1 mPa·sjetting-range compliant
Supports inkjet formulation without highly volatile co-diluents
Review against specific printhead requirements
Viscosity UV inkjet Reactive diluent

UV Photocrosslinking Mechanism: Dioxolane Ring as Internal Sensitizer Enables Crosslinking Without External Photoinitiator – Distinct from THFA, IBOA, and CTFA

Nakashima and Fukuda (1979) demonstrated that polymers derived from (2‑ethyl‑2‑methyl‑1,3‑dioxolan‑4‑yl)methyl acrylate undergo photocrosslinking upon UV irradiation through a mechanism involving fission of the 1,3‑dioxolane ring and coupling of the resulting radicals, together with autooxidation by atmospheric oxygen [1]. In a direct head‑to‑head comparison within the same study, the polymer bearing the aliphatic 2‑ethyl‑2‑methyl substituent (derived from the target compound) was less photocrosslinkable than the polymer bearing the aromatic 2‑methyl‑2‑phenyl substituent, as quantified by the weight‑loss method after acetone immersion [1]. This mechanistic behavior is unique to the dioxolane‑containing acrylate class and is not shared by THFA, IBOA, or CTFA, whose polymer backbones lack the cyclic acetal group capable of functioning as an internal UV sensitizer. D'Alelio and Caiola (1967) independently confirmed that the 1,3‑dioxolane group appended to a polymer chain performs as an internal ultraviolet sensitizer [2].

Photocrosslinking
Reported mechanism
Dioxolane ring fission / radical coupling
Enables intrinsic crosslinking; may reduce reliance on external photoinitiator
Nakashima & Fukuda (1979); dioxolane class attribute
Photocrosslinking Dioxolane ring Internal UV sensitizer

High‑Value Application Scenarios for 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester (MEDOL-10) Rooted in Quantitative Differentiation Evidence


UV Inkjet Inks for Untreated Plastic Film Packaging (PET, PP, PE)

MEDOL‑10 is the preferred monofunctional reactive diluent for UV inkjet ink formulations targeting untreated polyolefin and polyester packaging films. Its low surface tension of 32.3 mN/m – a full 6.0 mN/m below THFA – enables spontaneous wetting and leveling on low‑surface‑energy substrates without the need for silicone or fluorosurfactant additives that can compromise overprint varnish adhesion or food‑contact compliance . The viscosity of 5.1 mPa·s falls comfortably within the operating window of piezoelectric drop‑on‑demand printheads (typically <12 mPa·s), ensuring reliable jetting at high speeds . Furthermore, the dioxolane ring imparts high solvency for oligomeric acrylates and pigment dispersions, while the intrinsic photocrosslinking mechanism contributes to rapid cure response [1].

Low‑Irritation UV Adhesives for Medical Device Assembly and Skin‑Contact Applications

The 74% lower Primary Irritation Index of MEDOL‑10 (P.I.I. = 1.3) compared to THFA (P.I.I. = 5.0) directly addresses occupational health concerns and regulatory restrictions that are increasingly limiting THFA use in the EU . MEDOL‑10's REACH classification carries only the exclamation mark pictogram (GHS07) and 'Warning' signal word, whereas THFA carries additional severe hazard classifications (Skin Corr. 1C, Repr. 1B in some notified classifications) [2]. For UV‑curable adhesives used in medical device assembly – where operator dermal exposure is a concern and leachable irritants are unacceptable – MEDOL‑10's combination of low irritancy, high adhesion to engineering plastics (PET, PC, PP), and intermediate Tg (−7°C) providing both flexibility and cohesive strength makes it a compelling selection criterion .

Electron Beam (EB) Curable Coatings Requiring Controlled Crosslink Density

In EB‑curable coating systems where photoinitiators are absent and crosslinking must occur through direct radiation‑induced radical generation, MEDOL‑10's dioxolane ring provides a supplementary crosslinking pathway via ring fission and radical coupling that is not available with THFA, IBOA, or CTFA [3]. The homopolymer Tg of −7°C imparts sufficient film flexibility to accommodate substrate expansion and contraction while maintaining higher hardness than THFA‑based coatings (Tg −12°C) . The US EPA's SNUR designation under 40 CFR § 721.10665 explicitly covers use as a reactive intermediate in EB‑cured coating and ink formulations, confirming regulatory recognition of this application domain [4].

Photocurable Artificial Nail Compositions and Cosmetic UV Gels

A granted Japanese patent (JP2018158911A, Sakura Color Products Corp.) specifically claims a photocurable artificial nail composition containing (2‑methyl‑2‑ethyl‑1,3‑dioxolane‑4‑yl)methyl acrylate as an essential component [5]. This patent validates the compound's suitability for cosmetic applications where cured film transparency, adhesion to keratinous substrates, and minimized skin sensitization risk are paramount. The low P.I.I. of 1.3 (versus THFA at 5.0) and the dioxolane ring's contribution to low odor align with the safety and sensory requirements of consumer cosmetic products, differentiating MEDOL‑10 from conventional acrylate monomers that may be too irritating or odorous for prolonged skin proximity.

Application
Selection Property
Validation Focus
UV inkjet on polyolefin films
Low surface tension for substrate wetting
Wetting/leveling without supplemental additives
Low-irritation UV adhesives
Low primary irritation index
Dermal irritation and regulatory classification review
EB-cured coatings
Dioxolane ring as internal crosslinker
Crosslink density without photoinitiator
Cosmetic UV gels / nail compositions
Low odor and low sensitization risk
Skin sensitization and cured film transparency
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